molecular formula C21H25N5O4 B4759723 N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE

N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE

Cat. No.: B4759723
M. Wt: 411.5 g/mol
InChI Key: XVMNWKZCLVJBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperazine ring, and a furan moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Furan Moiety: The furan ring can be attached through acylation reactions using furan-2-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and furan moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce tetrahydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, or infectious diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

    Furan Derivatives: Compounds containing furan rings with different substituents.

Uniqueness

N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to its specific combination of a quinazolinone core, piperazine ring, and furan moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-21(2)10-15-14(16(27)11-21)12-22-20(23-15)24-18(28)13-25-5-7-26(8-6-25)19(29)17-4-3-9-30-17/h3-4,9,12H,5-8,10-11,13H2,1-2H3,(H,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMNWKZCLVJBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDE

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